Mutagenicity Attenuation: Tetrafluorination Approaches Perfluorination-Level Deactivation vs. Mutagenic Quinoline Parent
In a systematic Ames mutagenicity study of 12 fluoroquinoline derivatives in Salmonella typhimurium TA100 with S9 metabolic activation, 5,6,7,8-tetrafluoroquinoline exhibited a mutagenicity profile approaching the deactivating effect of perfluorination, in contrast to the potent mutagenicity of unsubstituted quinoline and position-5- or position-7-fluorinated derivatives [1]. While di- and trifluoro-substitution effects on mutagenicity were generally additive, tetrafluorination produced a qualitatively distinct attenuation that could not be predicted from the behavior of less-fluorinated analogs [1]. Derivatives inducing less than twice the number of revertants above background were classified as non-mutagenic in this study [1].
| Evidence Dimension | Mutagenic potency (Ames TA100 + S9 mix) — qualitative classification |
|---|---|
| Target Compound Data | 5,6,7,8-Tetrafluoroquinoline: mutagenicity approaches deactivating effect of perfluorination (directionally non-mutagenic relative to quinoline) |
| Comparator Or Baseline | Quinoline (unsubstituted): potent mutagen in TA100; 5-fluoroquinoline: mutagenicity comparable to quinoline; 7-fluoroquinoline: enhanced mutagenicity |
| Quantified Difference | Qualitative shift from 'mutagenic' (quinoline) toward 'deactivated/non-mutagenic' (tetrafluoro derivative); effect of di-/trifluoro-substitution is additive, while tetrafluoro effect is non-linear and approaches perfluorination-level deactivation |
| Conditions | Salmonella typhimurium TA100, presence of rat liver S9 mix, dose-response analysis per Ames protocol |
Why This Matters
For medicinal chemistry and agrochemical programs where quinoline-based scaffolds are desirable but genotoxicity is a go/no-go criterion, the tetrafluorinated scaffold offers a evidence-supported path to retain the quinoline core while mitigating mutagenic risk—a differentiation not achievable with partially fluorinated or unsubstituted quinolines.
- [1] T. Kato, A. Hakura, T. Mizutani, K. Saeki, "Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives," Mutat. Res., 1999, 439(2), 149-157. DOI: 10.1016/S1383-5718(98)00188-0 View Source
